molecular formula C5H11ClOS B12312835 1-[(Chloromethyl)sulfanyl]-3-methoxypropane

1-[(Chloromethyl)sulfanyl]-3-methoxypropane

Cat. No.: B12312835
M. Wt: 154.66 g/mol
InChI Key: GHNFDSVSUOZHHT-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfanyl]-3-methoxypropane is an organosulfur compound with the molecular formula C5H11ClOS It is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a methoxypropane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane typically involves the reaction of 3-methoxypropane-1-thiol with chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethyl)sulfanyl]-3-methoxypropane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydroxide, ethanol as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-[(Chloromethyl)sulfanyl]-3-methoxypropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to changes in cellular function and metabolism, which are of interest in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Chloromethyl)sulfanyl]-2-methoxyethane
  • 1-[(Chloromethyl)sulfanyl]-3-methylbenzene
  • 1-[(Chloromethyl)sulfanyl]-2-methylpropane

Uniqueness

1-[(Chloromethyl)sulfanyl]-3-methoxypropane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in research applications.

Properties

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

1-(chloromethylsulfanyl)-3-methoxypropane

InChI

InChI=1S/C5H11ClOS/c1-7-3-2-4-8-5-6/h2-5H2,1H3

InChI Key

GHNFDSVSUOZHHT-UHFFFAOYSA-N

Canonical SMILES

COCCCSCCl

Origin of Product

United States

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